molecular formula C5H3BrClN3O2 B13659622 6-Bromo-4-chloro-3-nitropyridin-2-amine

6-Bromo-4-chloro-3-nitropyridin-2-amine

Cat. No.: B13659622
M. Wt: 252.45 g/mol
InChI Key: WPVRRNYWGJZSGJ-UHFFFAOYSA-N
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Description

Significance of Substituted Pyridines in Organic Synthesis and Chemical Sciences

Substituted pyridines are a class of organic compounds whose structural framework is a pyridine (B92270) ring modified with various functional groups. This pyridine core is a six-membered aromatic ring containing one nitrogen atom. The presence of this nitrogen atom makes the pyridine ring electron-deficient, a characteristic that fundamentally influences its chemical behavior. researchgate.net

The versatility of substituted pyridines makes them indispensable in numerous scientific domains. They are pivotal building blocks in the synthesis of a wide array of complex molecules. kochi-tech.ac.jp In medicinal chemistry, the pyridine scaffold is a common feature in many pharmaceutical agents, contributing to their therapeutic efficacy. acs.org The ability to form hydrogen bonds and its inherent basicity are key properties that make the pyridine nucleus a valuable component in drug design. researchgate.net Furthermore, substituted pyridines serve as essential ligands in organometallic chemistry and catalysis, as well as components in the development of functional materials like dyes and polymers. researchgate.netkochi-tech.ac.jp

The synthesis of functionalized pyridines has been an area of intense research, with numerous methods developed to introduce a wide variety of substituents at specific positions on the pyridine ring. kochi-tech.ac.jp These methods are crucial for fine-tuning the electronic and steric properties of the molecules to achieve desired functions.

Overview of Electron-Withdrawing and Electron-Donating Group Effects on Pyridine Reactivity

The reactivity of the pyridine ring is profoundly influenced by the nature of its substituents, which are broadly classified as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs).

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and halogen (-Cl, -Br) groups, decrease the electron density of the aromatic ring. nih.gov This deactivation makes the ring less susceptible to electrophilic aromatic substitution, which typically requires harsh reaction conditions for pyridines. sns.itbldpharm.com Conversely, the reduced electron density enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (C2, C4, C6) to the nitrogen atom. researchgate.netnih.gov The presence of strong EWGs like a nitro group can significantly facilitate these nucleophilic substitution reactions. morressier.com

Contextualizing 6-Bromo-4-chloro-3-nitropyridin-2-amine within Halogenated and Nitrated Pyridine Architectures

The compound this compound is a highly substituted pyridine derivative. Its molecular structure features a pyridine ring bearing four distinct functional groups: an amino group at position 2, a nitro group at position 3, a chloro group at position 4, and a bromo group at position 6.

This specific arrangement of substituents creates a molecule with a unique electronic profile. The pyridine ring is decorated with three potent electron-withdrawing groups (nitro, chloro, bromo) and one strong electron-donating group (amino). The halogens (bromo and chloro) and the nitro group significantly decrease the electron density of the pyridine ring, making it highly electrophilic. The amino group, being a strong electron-donating group, counteracts this effect to some extent.

The positions of these groups are critical for the molecule's reactivity. The C2 and C6 positions are highly activated towards nucleophilic attack due to their proximity to the ring nitrogen. The presence of good leaving groups (bromo at C6 and chloro at C4) suggests that this molecule can readily participate in nucleophilic aromatic substitution reactions. For instance, the synthesis of related compounds like 2-Amino-6-chloro-3-nitropyridine is achieved through the ammonolysis of 2,6-dichloro-3-nitropyridine, where an amino group displaces a chlorine atom. The reactivity at the C6 position in 2,6-dihalo-3-nitropyridines is often favored for substitution due to electronic activation by the ortho-nitro group and the para-ring nitrogen. morressier.com

Given its complex substitution pattern, this compound serves as a valuable intermediate in organic synthesis, offering multiple reaction sites for further functionalization to create even more complex molecular structures. While specific research on this exact compound is not widely published, its structure suggests significant potential as a building block in the development of novel pharmaceuticals and agrochemicals.

Below is a data table of related compounds, which helps to understand the properties of the core structure.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
6-Bromo-3-nitropyridin-2-amine84487-04-7C₅H₄BrN₃O₂218.01
6-Chloro-3-nitropyridin-2-ylamine27048-04-0C₅H₄ClN₃O₂173.56
6-Bromo-3-chloropyridin-2-amine1060815-73-7C₅H₄BrClN₂207.45

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3BrClN3O2

Molecular Weight

252.45 g/mol

IUPAC Name

6-bromo-4-chloro-3-nitropyridin-2-amine

InChI

InChI=1S/C5H3BrClN3O2/c6-3-1-2(7)4(10(11)12)5(8)9-3/h1H,(H2,8,9)

InChI Key

WPVRRNYWGJZSGJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Br)N)[N+](=O)[O-])Cl

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 4 Chloro 3 Nitropyridin 2 Amine

Retrosynthetic Analysis of 6-Bromo-4-chloro-3-nitropyridin-2-amine

A retrosynthetic analysis of this compound suggests several potential disconnection points. The carbon-nitrogen bond of the amino group is a logical starting point, leading back to a halogenated nitropyridine precursor. The nitro and halogen substituents can also be considered for disconnection, revealing simpler pyridine (B92270) starting materials.

A plausible retrosynthetic pathway is as follows:

Target MoleculePrecursor 1Precursor 2
This compound2,6-Dibromo-4-chloro-3-nitropyridine (B1428602)Ammonia (B1221849) or an ammonia equivalent
2,6-Dibromo-4-chloro-3-nitropyridine2,6-Dibromo-4-chloropyridineNitrating agent (e.g., HNO₃/H₂SO₄)
2,6-Dibromo-4-chloropyridine2,6-DibromopyridineChlorinating agent (e.g., Cl₂)
2,6-Dibromopyridine2-Aminopyridine (B139424)Brominating agent (e.g., Br₂)

This analysis highlights the importance of controlling the sequence of halogenation, nitration, and amination reactions to achieve the desired substitution pattern.

Precursor Synthesis Strategies

The synthesis of this compound typically involves a multi-step sequence starting from simpler, commercially available pyridine derivatives. The key steps involve the controlled introduction of the nitro, chloro, bromo, and amino groups.

The nitration of halogenated pyridines is a common strategy to introduce the nitro group at a specific position. The electron-withdrawing nature of the halogen atoms deactivates the pyridine ring towards electrophilic substitution, often requiring harsh reaction conditions. youtube.com The position of nitration is directed by the existing substituents. For instance, nitration of a 2-aminopyridine derivative often leads to the introduction of the nitro group at the 3- or 5-position. google.comgoogleapis.com To achieve the desired 3-nitro substitution pattern, it is often advantageous to have a halogen at the 5-position to block that site and direct nitration to the 3-position. google.comgoogleapis.com

A typical nitration procedure involves treating the halogenated pyridine precursor with a mixture of concentrated nitric acid and sulfuric acid. youtube.comgoogle.com The reaction temperature is a critical parameter and needs to be carefully controlled to prevent side reactions.

Alternatively, the synthesis can commence with a nitropyridine precursor, followed by the introduction of the halogen atoms. The strong electron-withdrawing nitro group significantly deactivates the pyridine ring, making electrophilic halogenation challenging. youtube.com Therefore, nucleophilic halogenation methods or reactions involving radical intermediates are often employed.

For instance, the Sandmeyer reaction can be used to introduce a halogen by diazotization of an aminonitropyridine followed by treatment with a copper(I) halide. Another approach involves the halogenation of pyridine N-oxides, which are more reactive towards electrophilic substitution than the parent pyridines.

In some cases, direct halogenation of nitropyridines can be achieved under forcing conditions. youtube.com For example, bromination of a nitropyridine might require high temperatures and the use of a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Halogenation MethodReagentsSubstrateProduct
Electrophilic BrominationBr₂/Acetic Acid2-Aminopyridine2-Amino-5-bromopyridine
Electrophilic ChlorinationCl₂/H₂SO₄2-Aminopyridine2-Amino-5-chloropyridine
Sandmeyer Reaction1. NaNO₂/HBr 2. CuBr2-Amino-3-nitropyridine2-Bromo-3-nitropyridine

The final step in many synthetic routes to this compound is the introduction of the amino group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction on a highly electrophilic dihalogenated nitropyridine precursor. The presence of the electron-withdrawing nitro group and two halogen atoms activates the pyridine ring towards nucleophilic attack.

The reaction of a precursor such as 2,6-dibromo-4-chloro-3-nitropyridine with ammonia or a protected ammonia equivalent can selectively displace one of the halogen atoms, usually the one at the 2-position, to yield the desired 2-amino product. The regioselectivity of this reaction is influenced by the electronic and steric effects of the substituents on the pyridine ring. The amino group is introduced at the most electrophilic position, which is often the carbon atom ortho or para to the nitro group.

Vicarious Nucleophilic Substitution (VNS) is another method for introducing an amino group onto an electron-deficient ring like nitropyridine. researchgate.netrsc.org This reaction involves the use of an aminating agent that can act as a nucleophile and also possesses a leaving group on the same nitrogen atom.

Reaction TypeNucleophileSubstrateProduct
SNArAmmonia2,6-Dibromo-4-chloro-3-nitropyridineThis compound
SNArAmines3-Bromo-4-nitropyridineN-substituted-4-nitro-3-pyridinamine clockss.orgresearchgate.net
VNS AminationHydroxylamine3-Nitropyridine2-Amino-3-nitropyridine researchgate.netrsc.org

Direct and Convergent Synthetic Routes

While stepwise approaches are common, there is growing interest in developing more efficient and convergent synthetic routes to highly substituted pyridines.

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid and efficient synthesis of complex molecules like substituted 2-aminopyridines from simple and readily available starting materials in a single step. mdpi.comresearchgate.netsemanticscholar.orgnih.govmdpi.com These reactions are characterized by high atom economy and operational simplicity.

While a specific MCR for the direct synthesis of this compound has not been explicitly reported, the general principles of MCRs for 2-aminopyridine synthesis could potentially be adapted. A typical MCR for 2-aminopyridines might involve the condensation of a β-dicarbonyl compound, an aldehyde, a nitrile, and an ammonium (B1175870) salt. mdpi.comresearchgate.netsemanticscholar.org By carefully selecting the starting materials with the appropriate halogen and nitro functionalities, it might be possible to construct the target molecule in a more convergent fashion.

For example, a hypothetical MCR could involve the reaction of a brominated and chlorinated β-ketoester, a nitro-substituted aldehyde, malononitrile, and an ammonium source. However, the feasibility and regiochemical outcome of such a reaction would require experimental investigation.

Tandem Reaction Sequences for Pyridine Scaffold Construction

The synthesis of highly substituted pyridine rings, such as the core of this compound, often benefits from tandem reaction sequences. These sequences, also known as domino or cascade reactions, involve the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. This approach enhances efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste.

One prominent strategy involves the construction of the pyridine skeleton from acyclic precursors. For instance, a highly efficient procedure for creating an imidazo[4,5-b]pyridine scaffold starts from 2-chloro-3-nitropyridine. nih.govnih.gov This method utilizes a tandem sequence beginning with a Nucleophilic Aromatic Substitution (SNAr) reaction, followed by an in-situ nitro group reduction and subsequent heteroannulation. nih.govnih.govacs.org While this example builds upon a pre-existing pyridine ring, the principles of tandem reactions are broadly applicable to the de novo synthesis of pyridine scaffolds.

Another approach employs cycloaddition reactions. The transition metal-catalyzed [2+2+2] cycloaddition reaction is a powerful tool for the de novo construction of pyridine ring systems. rsc.org This method typically involves the reaction of nitriles with two alkyne molecules, allowing for controlled formation of the pyridine ring with specific substitution patterns. rsc.org

Furthermore, tandem intermolecular cycloaddition/cycloreversion sequences have been developed for preparing polysubstituted pyridine products. researchgate.net These reactions can proceed from precursors like 1,4-oxazinone derivatives, which react with terminal alkynes to afford the target pyridine structures. researchgate.net The strategic selection of starting materials in these tandem sequences allows for the introduction of various substituents onto the pyridine core, which is a crucial consideration for the synthesis of complex molecules like this compound.

Tandem Reaction TypePrecursorsKey Features
SNAr / Reduction / Heteroannulation2-chloro-3-nitropyridine, primary amines, aromatic aldehydesForms fused pyridine systems, often in green solvents. nih.govnih.gov
[2+2+2] CycloadditionNitriles, AlkynesTransition-metal catalyzed, good control over substitution. rsc.org
Cycloaddition / Cycloreversion1,4-Oxazinone derivatives, AlkynesYields polysubstituted pyridines. researchgate.net
Condensation / CyclizationO-acetyl ketoximes, α,β-unsaturated aldehydesSynergistically catalyzed by copper(I) and a secondary amine. organic-chemistry.org

Advanced Catalytic Methods in Halogenated Pyridine Synthesis

The introduction of halogen atoms onto a pyridine ring with high regioselectivity is a significant challenge in synthetic chemistry, often requiring harsh conditions. Advanced catalytic methods have emerged to address these limitations, enabling the efficient synthesis of halogenated pyridines.

Transition-metal catalysis is a cornerstone of modern synthetic chemistry and has been applied to the formation of pyridine rings and their subsequent functionalization. rsc.org For instance, rhodium-catalyzed asymmetric carbometalation of dihydropyridines can furnish 3-substituted tetrahydropyridines, which are valuable precursors to a variety of substituted piperidines and can be adapted for pyridine synthesis. acs.org

For direct halogenation, innovative strategies have been developed to overcome the inherent low reactivity of the pyridine ring towards electrophilic substitution. One such method involves the use of designed phosphine (B1218219) reagents. nih.gov In this approach, a heterocyclic phosphine is installed at the 4-position of the pyridine, forming a phosphonium (B103445) salt. This group then acts as a leaving group, allowing for its displacement by a halide nucleophile in an SNAr-type reaction. nih.gov This method is notable for its application in the late-stage halogenation of complex molecules. nih.gov

Another strategy focuses on the C-H functionalization of pyridine N-oxides. The combination of copper catalysis with an activating agent like lithium fluoride (B91410) or magnesium chloride allows for the transformation of heterocyclic N-oxides into 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles. organic-chemistry.org While not a direct halogenation, these substituted pyridines can be precursors for further halogenation steps.

The table below summarizes some advanced catalytic approaches relevant to halogenated pyridine synthesis.

Catalytic MethodCatalyst/ReagentPosition SelectivityKey Features
Phosphine-Mediated HalogenationDesigned Heterocyclic Phosphines / LiCl or HCl4-positionForms a phosphonium salt intermediate that is displaced by a halide. nih.gov
Rh-Catalyzed Asymmetric CarbometalationRhodium-ligand complex3-position (on dihydropyridine)Provides access to enantioenriched 3-substituted piperidine (B6355638) precursors. acs.org
Copper-Catalyzed C-H FunctionalizationCopper catalyst / LiF or MgCl₂2-positionFunctionalizes pyridine N-oxides. organic-chemistry.org
Transition-Metal-Free HalogenationSodium chlorite/bromite3-position (on imidazo[1,2-a]pyridines)Uses inexpensive halogen sources that also act as oxidants. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The synthesis of complex specialty chemicals like this compound is increasingly being guided by the principles of green chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key considerations include the use of safer solvents, improving energy efficiency, and maximizing the incorporation of all materials used in the process into the final product.

Solvent-Free Reaction Conditions

One of the most impactful green chemistry principles is the reduction or elimination of solvents, as they often constitute the largest proportion of waste in a chemical process. nih.gov Solvent-free, or neat, reactions offer significant environmental benefits, including reduced waste, lower costs, and often, simplified purification procedures.

The synthesis of pyridine derivatives can be effectively conducted under solvent-free conditions. For example, the Hantzsch-like multicomponent condensation to produce functionalized pyridines can be catalyzed by Wells-Dawson heteropolyacids at 80°C without any solvent. conicet.gov.ar This method provides the desired products in high yields (60-99%). conicet.gov.ar

Similarly, imidazo[1,2-a]pyridines have been synthesized in good to excellent yields by reacting 2-aminopyridine with α-haloketones under catalyst- and solvent-free conditions at 60°C. scielo.br Another example is the synthesis of pyridine-2-yl substituted ureas through the C-H functionalization of pyridine N-oxides with dialkylcyanamides, which proceeds without solvents or halides. rsc.org These examples demonstrate the viability of solvent-free approaches in the synthesis of pyridine-containing scaffolds.

Reaction TypeReactantsCatalyst/ConditionsYield
Hantzsch-like Condensation3-formylchromone, β-ketoester, ammonium acetateWells-Dawson heteropolyacid, 80°C60-99% conicet.gov.ar
Imidazo[1,2-a]pyridine Synthesis2-aminopyridine, α-bromoacetophenoneNo catalyst, 60°C91% scielo.br
Pyridine-2-yl Urea SynthesisPyridine N-oxides, dialkylcyanamidesHeat63-92% rsc.org

Electrochemical Synthesis and Sustainable Halogenation Techniques

Electrochemical synthesis is a powerful green chemistry tool that uses electricity to drive chemical reactions, often replacing hazardous and wasteful reagents. nih.gov This technique is particularly relevant for halogenation reactions, providing a sustainable alternative to traditional methods that often use toxic halogenating agents.

Electrochemical oxidative halogenation can be performed using simple and non-toxic halide sources like sodium halides (NaX) or hydrohalic acids (HX). nih.gov This method avoids the need for external chemical oxidants, as the oxidation occurs at the anode, and often generates hydrogen gas as the only byproduct at the cathode. nih.gov This approach has been successfully applied to a broad range of substrates, including heteroarenes, demonstrating its potential for the synthesis of halogenated pyridines. nih.gov

The versatility of electrochemical methods extends beyond simple halogenation. For instance, an electrochemical cascade methodology has been developed for the synthesis of halogenated N-aryl amides. researchgate.net This process involves amide bond formation followed by an electrocatalytic C-H chlorination, showcasing the potential for multi-step syntheses in a single electrochemical cell. researchgate.net Furthermore, electrochemical methods can be used to construct the core heterocyclic structures themselves, as seen in the synthesis of aziridines, pyrrolidines, and oxazolines. rsc.org

Electrochemical MethodSubstrate TypeHalogen SourceKey Advantages
Oxidative C-H HalogenationHeteroarenes, ArenesNaX/HXMetal- and exogenous oxidant-free, broad scope, scalable. nih.gov
Amidation/C-H Halogenation CascadeAromatic amines, Acid chloridesChloride ions from the reactionAtom-economical, environmentally benign. researchgate.net
Selective Halogenation of PyrazolonesPyrazolonesNot specifiedMetal- and external oxidant-free. rsc.org

Atom Economy and Reaction Efficiency Considerations

Atom economy, a central concept in green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgwikipedia.org A high atom economy signifies a more sustainable process with minimal waste generation. jocpr.com The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 wikipedia.orgprimescholars.com

In the context of synthesizing this compound, achieving a high atom economy requires careful selection of reaction types. Addition reactions, such as the Diels-Alder reaction, are ideal as they can have a 100% atom economy. jocpr.comprimescholars.com In contrast, substitution and elimination reactions generate byproducts, which lowers their atom economy. wikipedia.org

Improving reaction efficiency also involves considering the chemical yield, reaction conditions (temperature, pressure), and the ease of product isolation. Catalytic reactions are generally preferred over stoichiometric ones because catalysts are used in small amounts and can be recycled, leading to less waste and a higher effective atom economy. acs.org For the synthesis of a complex molecule like this compound, a synthetic route that utilizes catalytic C-H activation and halogenation steps, and cycloaddition reactions for building the pyridine core, would likely offer a higher atom economy compared to classical methods.

Reactivity and Reaction Mechanisms of 6 Bromo 4 Chloro 3 Nitropyridin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides, particularly those activated by electron-withdrawing groups. wikipedia.orglibretexts.org In the case of 6-Bromo-4-chloro-3-nitropyridin-2-amine, the pyridine (B92270) ring, which is already electron-deficient, is further activated towards nucleophilic attack by the presence of the nitro group.

Reactivity at the Bromine and Chlorine Positions

The electronegativity of the halogen atom can influence the rate of nucleophilic attack. A more electronegative halogen creates a greater partial positive charge on the attached carbon, making it more susceptible to attack. youtube.comyoutube.com This would suggest that the carbon attached to chlorine might be more reactive. However, the ability of the leaving group to depart in the second step of the SNAr mechanism also plays a role.

Selective Displacement of Halogen Atoms by Diverse Nucleophiles

The positions of the substituents on the pyridine ring dictate the regioselectivity of nucleophilic attack. The nitro group, being a strong electron-withdrawing group, activates the ortho and para positions to it for nucleophilic substitution. stackexchange.comstackexchange.com In this compound, the chlorine atom is at the 4-position (ortho to the nitro group) and the bromine atom is at the 6-position (para to the nitro group).

This dual activation allows for the selective displacement of either halogen atom by a variety of nucleophiles, such as amines, alkoxides, and thiolates, depending on the reaction conditions. The choice of nucleophile, solvent, and temperature can be manipulated to favor substitution at one position over the other, providing a powerful tool for synthetic chemists.

Influence of the Electron-Withdrawing Nitro Group on SNAr Activation

The nitro group is paramount to the reactivity of this compound in SNAr reactions. wikipedia.org It activates the pyridine ring towards nucleophilic attack in two significant ways:

Inductive Effect: The strong electron-withdrawing inductive effect of the nitro group polarizes the C-Cl and C-Br bonds, increasing the electrophilicity of the carbon atoms. stackexchange.com

Resonance Effect: The nitro group can stabilize the negatively charged Meisenheimer intermediate through resonance, delocalizing the negative charge. stackexchange.comstackexchange.com This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, as is the case for both the chlorine and bromine atoms in this molecule. libretexts.org

This resonance stabilization significantly lowers the activation energy for the formation of the Meisenheimer complex, thereby accelerating the rate of the SNAr reaction. youtube.com

Transformations Involving the Nitro Group

The nitro group itself can undergo various chemical transformations, most notably reduction to an amino group. This conversion is a valuable synthetic strategy for introducing a new functional group and further modifying the electronic properties of the aromatic ring.

Reduction of the Nitro Group to an Amino Group

The reduction of an aromatic nitro group to an amine is a common and well-established transformation in organic synthesis. wikipedia.org A wide array of reducing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule. scispace.com

Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgorganic-chemistry.org

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective for nitro group reduction. scispace.com

Other Reducing Agents: Other reagents such as sodium hydrosulfite, sodium borohydride in the presence of a catalyst, and samarium diiodide can also be utilized. wikipedia.orgjsynthchem.com

The successful reduction of the nitro group in this compound would yield 6-bromo-4-chloropyridine-2,3-diamine, a valuable intermediate for the synthesis of various heterocyclic compounds.

Regioselective Reduction Strategies

In molecules with multiple reducible functional groups, achieving regioselective reduction can be a challenge. In the case of this compound, the primary concern would be the potential for reductive dehalogenation (removal of the bromine or chlorine atoms) alongside the reduction of the nitro group.

The choice of reducing agent and reaction conditions is critical to achieve chemoselectivity. For instance, certain catalytic hydrogenation conditions might also lead to the removal of halogen substituents. organic-chemistry.org Conversely, reagents like tin(II) chloride (SnCl₂) are often used for the selective reduction of nitro groups in the presence of halogens.

Careful selection of the reduction method is therefore essential to ensure that only the nitro group is transformed, leaving the halogen atoms intact for subsequent synthetic manipulations. Some nitroreductase enzymes have been shown to selectively reduce nitro groups to hydroxylamino groups without affecting other substituents. nih.gov

Transformations Involving the Amine Group

The primary amine group at the C2 position of the pyridine ring is a key site for nucleophilic reactions, enabling its functionalization through various pathways.

Acylation and Alkylation Reactions

The exocyclic amino group of this compound can readily undergo acylation and alkylation reactions. While specific studies on this particular molecule are not extensively documented, the reactivity can be inferred from the behavior of related aminopyridines.

Acylation: In a manner analogous to other meta-amino pyridines, the amine group can be acylated using standard acid activation protocols. acs.org For instance, reaction with an acyl chloride (RCOCl) or an acid anhydride ((RCO)₂O) in the presence of a base would be expected to yield the corresponding N-acyl derivative. The electron-withdrawing nature of the nitro and chloro substituents would decrease the nucleophilicity of the amine, potentially requiring more forcing reaction conditions compared to unsubstituted 2-aminopyridine (B139424).

Reagent TypeExample ReagentExpected Product
Acyl HalideAcetyl chlorideN-(6-bromo-4-chloro-3-nitropyridin-2-yl)acetamide
Acid AnhydrideAcetic anhydrideN-(6-bromo-4-chloro-3-nitropyridin-2-yl)acetamide

Alkylation: Alkylation of the amine can be achieved with alkyl halides. However, due to the possibility of multiple alkylations (mono- and di-alkylation) and potential N-alkylation of the pyridine ring nitrogen, reaction conditions would need to be carefully controlled to achieve selectivity.

Diazotization and Subsequent Functionalization

The diazotization of primary aromatic and heteroaromatic amines is a fundamental transformation that converts the amino group into a versatile diazonium salt, which can then be displaced by a variety of nucleophiles. organic-chemistry.org The diazotization of 2-aminopyridines in dilute mineral acid is known to lead to the formation of diazonium ions. rsc.org

Treatment of this compound with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid, is expected to yield the corresponding diazonium salt. These heterocyclic diazonium ions are often highly reactive and can hydrolyze rapidly in dilute acid to the corresponding hydroxy compound. rsc.orglibretexts.org This provides a pathway to replace the amino group with a hydroxyl group.

Furthermore, the resulting diazonium salt can be subjected to Sandmeyer-type reactions to introduce other functional groups. For example, treatment with copper(I) halides (CuCl, CuBr, CuI) or copper(I) cyanide (CuCN) could potentially replace the diazonium group with the respective halide or cyano group.

ReagentExpected Product
NaNO₂, aq. HCl6-Bromo-4-chloro-3-nitro-2-hydroxypyridine
NaNO₂, HBF₄6-Bromo-4-chloro-3-nitropyridin-2-yl fluoroborate
NaNO₂, HCl, CuCl2,4-Dichloro-6-bromo-3-nitropyridine
NaNO₂, HBr, CuBr2,6-Dibromo-4-chloro-3-nitropyridine (B1428602)

Formation of Condensed Heterocyclic Systems

The 2-amino-3-nitropyridine scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyridines, which are of significant interest in medicinal chemistry. The presence of the amino group adjacent to the ring nitrogen and the nitro group allows for various cyclization strategies.

For instance, the amino group can act as a nucleophile to react with bifunctional electrophiles, leading to the formation of a new fused ring. While direct examples with this compound are scarce, related 2-aminopyridines are known to undergo condensation with α-haloketones (Hantzsch synthesis) to form imidazo[1,2-a]pyridines. researchgate.net Similarly, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of other fused systems. The electron-withdrawing groups on the pyridine ring of the target molecule would influence the reactivity and potentially the regioselectivity of these cyclization reactions.

Investigating Reaction Pathways and Mechanistic Insights

The unique substitution pattern of this compound gives rise to interesting mechanistic possibilities, including rearrangements and the formation of reactive intermediates.

Nitro-Group Migration Phenomena in Substituted Pyridines

A fascinating aspect of the reactivity of halo-substituted nitropyridines is the potential for nitro-group migration. In a study on the reaction of 3-bromo-4-nitropyridine with amines, an unexpected product resulting from the migration of the nitro group from the 4-position to the 3-position was observed. clockss.org This suggests that under certain reaction conditions, particularly in polar aprotic solvents, this compound could also potentially undergo rearrangement.

The proposed mechanism for such migrations often involves the formation of an intermediate Meisenheimer-like complex, followed by a rearrangement that could proceed through a three-membered ring intermediate. clockss.org The presence of multiple halogen substituents and the amino group on the pyridine ring of this compound would likely have a significant electronic and steric influence on the propensity and pathway of any potential nitro-group migration.

While not a direct migration, rhodium-catalyzed reactions of β-nitro styryl azides have shown selective migration of a nitro group to produce 3-nitroindoles, highlighting the mobility of the nitro group in certain reaction manifolds. researchgate.net

Elucidation of Intermediates and Transition States

The reactions of this compound are expected to proceed through various reactive intermediates and transition states. For example, in nucleophilic aromatic substitution reactions, the formation of a resonance-stabilized Meisenheimer complex is a key step. The stability of this intermediate is influenced by the electron-withdrawing groups on the ring, which can delocalize the negative charge.

Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, including the structures of intermediates and transition states. rsc.org For instance, DFT calculations could be used to model the diazotization process, the hydrolysis of the diazonium salt, or the potential pathways for nitro-group migration. Such studies would provide valuable insights into the energetics of different reaction pathways and help to predict the most likely products under various conditions.

The study of reaction kinetics can also provide experimental evidence for proposed mechanisms. By monitoring the rate of reaction under different conditions (e.g., varying reactant concentrations, temperature, or solvent), information about the rate-determining step and the nature of the transition state can be obtained.

Derivatization and Functionalization of 6 Bromo 4 Chloro 3 Nitropyridin 2 Amine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly well-suited for the functionalization of halogenated pyridines. nih.gov Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations allow for the introduction of a wide range of substituents onto the pyridine (B92270) core. wikipedia.orgwikipedia.orgorganic-chemistry.orgwikipedia.orgnih.gov

A significant challenge and opportunity in the derivatization of 6-bromo-4-chloro-3-nitropyridin-2-amine lies in the selective functionalization of the C-Br and C-Cl bonds. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the order I > Br > Cl > F. nih.gov This inherent difference in reactivity allows for selective coupling at the more reactive C6-Br bond while leaving the C4-Cl bond intact for subsequent transformations. whiterose.ac.uk

The selectivity is also influenced by the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom makes the C2 and C4 positions more electrophilic and thus more susceptible to oxidative addition, which is a key step in the catalytic cycle. nih.gov However, the relative bond dissociation energies (C-Br < C-Cl) typically dominate, favoring initial reaction at the C6-bromo position. nih.gov By carefully choosing the palladium catalyst, ligands, and reaction conditions, it is possible to achieve high selectivity for either mono- or diarylation. nih.govacs.org For instance, certain multinuclear palladium catalysts have been shown to enable successive selective couplings at different halogen sites on aromatic substrates. nih.govacs.org

Table 1: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeTypical Catalyst/Ligand SystemPrimary Reactive SiteRationale for SelectivityPotential for Secondary Coupling
Suzuki CouplingPd(PPh₃)₄, Pd(OAc)₂/SPhosC6-BrHigher reactivity of the C-Br bond compared to the C-Cl bond in oxidative addition.Yes, under more forcing conditions or with a different catalyst system.
Heck CouplingPd(OAc)₂, PdCl₂C6-BrPreferential oxidative addition at the more labile C-Br bond. organic-chemistry.orgwikipedia.orgPossible with excess alkene and prolonged reaction times.
Sonogashira CouplingPd(PPh₃)₂Cl₂/CuIC6-BrThe C-Br bond is significantly more reactive than the C-Cl bond under standard Sonogashira conditions. wikipedia.orgnih.govorganic-chemistry.orgChallenging but may be achieved under harsh conditions.
Buchwald–Hartwig AminationPd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAPC6-BrGreater propensity for oxidative addition at the C-Br bond. wikipedia.orgnih.govFeasible, allowing for the synthesis of di-aminated pyridines. nih.gov

The synthesis of bi- and poly-pyridyl compounds is of great interest due to their applications as ligands in catalysis, and as building blocks for supramolecular structures and functional materials. nih.gov this compound serves as a valuable precursor for such architectures.

A sequential Suzuki coupling approach can be employed. The initial coupling reaction would selectively occur at the C6-bromo position with a pyridylboronic acid, yielding a bipyridyl derivative that still contains the chloro substituent. This chloro group can then be subjected to a second cross-coupling reaction under more vigorous conditions to introduce another pyridyl moiety, leading to the formation of a terpyridyl system. nih.govresearchgate.net Homocoupling reactions, such as those promoted by nickel or palladium catalysts, can also be used to synthesize symmetrical 4,4'-bipyridines from the corresponding 4-halopyridine derivatives. nih.gov

Functional Group Interconversions on the Pyridine Ring

The nitro and amino groups on the pyridine ring of this compound offer further avenues for derivatization. The selective transformation of these groups can lead to a variety of functionalized pyridine derivatives.

One of the most common transformations is the reduction of the nitro group at the C3 position to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. google.com The resulting 2,3-diaminopyridine (B105623) derivative is a valuable intermediate for the synthesis of fused heterocyclic systems, like imidazopyridines, which are prevalent in medicinal chemistry.

Conversely, the existing amino group at the C2 position can be modified. For instance, it can undergo diazotization followed by substitution to introduce other functional groups. However, such reactions must be performed with care to avoid unwanted side reactions with the other substituents on the ring. Nucleophilic aromatic substitution (SNAr) reactions are also possible, particularly for the displacement of the nitro group under certain conditions, although this is less common than transformations of the halogen atoms. researchgate.net

Table 2: Potential Functional Group Interconversions

Functional GroupReaction TypeTypical ReagentsProduct Functional GroupPotential Application
3-NitroReductionSnCl₂, H₂/Pd-C3-AminoSynthesis of fused heterocycles (e.g., imidazopyridines).
2-AminoAcylationAcetic Anhydride2-AcetamidoProtecting group, modulation of reactivity. nih.gov
2-AminoDiazotization/SandmeyerNaNO₂, HBF₄ then CuX2-HaloIntroduction of halogens for further cross-coupling.
3-NitroVicarious Nucleophilic SubstitutionHydroxylamine, 4-amino-1,2,4-triazoleAmino group at C4 or C6Selective amination of the pyridine ring. ntnu.no

Design and Synthesis of Advanced Pyridine Scaffolds

The pyridine core is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science due to its unique electronic properties and ability to act as a hydrogen bond acceptor. researchgate.netnih.govresearchgate.net The derivatization of this compound provides a pathway to novel and advanced pyridine-based scaffolds.

By combining the selective cross-coupling reactions at the C6 and C4 positions with functional group interconversions of the nitro and amino groups, a multitude of complex structures can be synthesized. For example, a Suzuki coupling at C6, followed by a Buchwald-Hartwig amination at C4, and subsequent reduction of the nitro group would yield a highly functionalized 2,3,4,6-tetra-substituted pyridine. This highly decorated scaffold could then be used in drug discovery programs or for the synthesis of novel ligands for catalysis. nih.gov The synthesis of such complex molecules often relies on a multi-step approach where the reactivity of each site is carefully controlled through the choice of reagents and reaction conditions.

Stereochemical Control in Derivatization Reactions

Achieving stereochemical control in the derivatization of this compound is crucial when synthesizing chiral molecules, particularly for pharmaceutical applications where enantiomeric purity is paramount. While the starting material is achiral, stereocenters can be introduced during the derivatization process. nih.govnih.gov

Stereochemical control can be exerted in several ways. If a cross-coupling reaction introduces a substituent with a pre-existing stereocenter, the reaction conditions must be mild enough to avoid racemization. libretexts.org More commonly, asymmetric catalysis is employed to create a new stereocenter. For example, in a Heck reaction with a prochiral alkene, the use of a chiral phosphine (B1218219) ligand can favor the formation of one enantiomer over the other. rsc.org Similarly, in the synthesis of atropisomeric biaryl compounds via Suzuki coupling, chiral ligands can induce axial chirality. The strategic placement of bulky substituents on the pyridine ring can also influence the stereochemical outcome of subsequent reactions by directing the approach of reagents. nih.govnih.gov

Analytical Methodologies for 6 Bromo 4 Chloro 3 Nitropyridin 2 Amine

Chromatographic Separation Techniques

Chromatography is essential for separating 6-Bromo-4-chloro-3-nitropyridin-2-amine from starting materials, by-products, and potential isomers. The choice of technique depends on the specific analytical goal, such as purity assessment or isomer separation.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of pyridine (B92270) derivatives due to its high resolution, sensitivity, and the wide variety of available stationary phases. researchgate.net For this compound, a reverse-phase HPLC (RP-HPLC) method is typically developed. researchgate.net

Method development involves a systematic optimization of several parameters to achieve efficient separation and accurate quantification. This includes the selection of an appropriate column, mobile phase composition, flow rate, and detector wavelength. The validation of the analytical method is performed according to ICH guidelines, assessing parameters such as precision, accuracy, linearity, robustness, and the limits of detection (LOD) and quantification (LOQ). researchgate.net

A typical RP-HPLC method for a compound like this compound would utilize a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or trifluoroacetic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.net Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine purity analysis. researchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Table 1: Illustrative HPLC Method Parameters

Parameter Typical Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Column Temperature | Ambient (25 °C) |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of polar, low-volatility compounds like this compound by Gas Chromatography (GC) can be challenging due to potential thermal degradation in the injector or column. nist.gov Aminopyridines have been traditionally analyzed by GC, but often require derivatization to enhance their thermal stability and volatility. sielc.com

A common strategy is to convert the analyte into a more volatile derivative prior to GC analysis. Silylation, which involves reacting the amine group with a silylating agent to form a trimethylsilyl (B98337) (TMS) derivative, is a widely used approach. nist.gov This process replaces the active hydrogen on the amine group, reducing the compound's polarity and increasing its suitability for GC separation and detection, often by mass spectrometry (GC/MS). nist.gov

Mixed-Mode Chromatography for Isomer Separation

The synthesis of substituted pyridines can result in the formation of various structural isomers, which can be difficult to separate using conventional single-mode chromatography like standard reverse-phase HPLC. sielc.com Mixed-mode chromatography is a powerful technique that utilizes stationary phases with multiple retention mechanisms, such as reversed-phase and ion-exchange, to achieve separations of complex mixtures. sielc.commdpi.com

For a compound like this compound, which has a basic amine group, a mixed-mode column combining hydrophobic (like C18) and cation-exchange functionalities can be particularly effective. mdpi.comhelixchrom.com This allows for simultaneous separation based on both the hydrophobicity of the molecule and the ionic interactions of the protonated amine group. mdpi.com Another approach involves chromatography based on hydrogen bonding interactions, using specialized columns and mobile phases containing acetonitrile and methanol with additives like formic acid. sielc.com These advanced chromatographic techniques provide the necessary selectivity to resolve closely related isomers and impurities. sielc.comnih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for determining the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum is expected to be relatively simple. It would feature a singlet for the single proton on the pyridine ring (H-5) and a broad singlet for the two protons of the primary amine (-NH₂). The chemical shift of the aromatic proton is influenced by the surrounding electron-withdrawing bromo, chloro, and nitro substituents.

The ¹³C NMR spectrum would show five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts of these carbons are diagnostic and help confirm the substitution pattern on the aromatic ring.

Table 2: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR 7.5 - 8.5 Singlet H-5
5.0 - 6.0 Broad Singlet -NH₂
¹³C NMR 150 - 160 Singlet C-2 (bearing -NH₂)
145 - 155 Singlet C-6 (bearing -Br)
135 - 145 Singlet C-3 (bearing -NO₂)
120 - 130 Singlet C-4 (bearing -Cl)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups.

The primary amine (-NH₂) group will show characteristic N-H stretching vibrations. The nitro (-NO₂) group will exhibit strong and distinct symmetric and asymmetric stretching bands. Vibrations corresponding to the C=C and C=N bonds within the pyridine ring, as well as C-Cl and C-Br stretches, would also be present in the fingerprint region of the spectrum. nist.gov

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
**Primary Amine (-NH₂) ** N-H Stretch 3300 - 3500
**Nitro (-NO₂) ** Asymmetric Stretch 1500 - 1570
Symmetric Stretch 1300 - 1370
Aromatic Ring C=C / C=N Stretch 1400 - 1600

| Carbon-Halogen | C-Cl / C-Br Stretch | 550 - 850 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry stands as a pivotal technique for the determination of a compound's molecular weight and the elucidation of its structure through fragmentation analysis. For this compound, a molecule containing both bromine and chlorine atoms, its mass spectrum is expected to exhibit a characteristic isotopic pattern in the molecular ion region.

Due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio), the molecular ion peak would appear as a cluster of peaks. The theoretical distribution of the most significant isotopic peaks for the molecular ion [M]⁺ would be as follows:

IonTheoretical m/zContributing IsotopesExpected Relative Intensity
[M]⁺251⁷⁹Br, ³⁵ClHighest
[M+2]⁺253⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷ClHigh
[M+4]⁺255⁸¹Br, ³⁷ClModerate

This table is based on theoretical calculations of isotopic abundances and does not represent actual experimental data.

The precise mass measurement of these ions using high-resolution mass spectrometry would serve to confirm the elemental composition of the parent molecule.

The fragmentation pattern of this compound under techniques like electron ionization (EI) would provide crucial information about its structural arrangement. While no specific fragmentation data has been published for this compound, general fragmentation pathways for related halogenated and nitrated pyridines suggest potential initial fragmentation steps. These could include the loss of the nitro group (-NO₂), cleavage of the carbon-halogen bonds (C-Br or C-Cl), or fragmentation of the pyridine ring itself. Without experimental data, any proposed fragmentation pathway remains speculative.

Advanced hyphenated techniques (e.g., LC-MS, GC-MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for the analysis of complex mixtures and the definitive identification of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be a suitable technique for the analysis of this compound. This method would separate the compound from any impurities or other components in a sample mixture based on its polarity before it enters the mass spectrometer for detection and identification. While some commercial suppliers of this compound indicate the availability of LC-MS data, the specific experimental conditions—such as the type of chromatography (e.g., reversed-phase), the mobile phase composition, the column used, and the mass spectrometry parameters—are not publicly disclosed.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, particularly if the compound is thermally stable and sufficiently volatile. The gas chromatograph would separate the compound from other volatile components based on their boiling points and interactions with the stationary phase of the GC column. The separated compound would then be introduced into the mass spectrometer. As with LC-MS, no specific GC-MS methodologies or resulting data for this compound are available in the surveyed literature.

Synthetic Utility and Applications in Chemical Synthesis

Role as a Versatile Building Block in Organic Synthesis

6-Bromo-4-chloro-3-nitropyridin-2-amine is a quintessential example of a versatile building block in modern organic synthesis. Its utility stems from the presence of four distinct reactive centers on the pyridine (B92270) core: a bromo, a chloro, a nitro, and an amino group. This tetra-functional nature allows for a programmed, stepwise modification, providing synthetic chemists with a powerful tool for constructing complex molecular architectures. nbinno.com The strategic positioning of these groups dictates their reactivity, enabling selective transformations at different sites of the molecule.

The primary reactivity modes include:

Palladium-catalyzed cross-coupling reactions at the C6-bromo position.

Nucleophilic aromatic substitution (SNAr) at the C4-chloro position.

Reduction or modification of the C3-nitro group.

Derivatization of the C2-amino group.

The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen significantly activates the halogen substituents toward nucleophilic attack, while the bromo group offers a reliable handle for metal-catalyzed bond formation. nih.govstackexchange.com This differential reactivity is key to its role as a versatile precursor.

Table 1: Reactivity of Functional Groups in this compound

PositionFunctional GroupPrimary Reaction TypePotential TransformationsActivating/Directing Influence
C6Bromo (-Br)Palladium-Catalyzed Cross-CouplingSuzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig amination. researchgate.netnobelprize.orglibretexts.orgmdpi.comExcellent leaving group for oxidative addition to Pd(0). acs.org
C4Chloro (-Cl)Nucleophilic Aromatic Substitution (SNAr)Displacement by O-, N-, S-, and C-nucleophiles. researchgate.netlookchem.comActivated by the adjacent C3-nitro group and the ring nitrogen. stackexchange.com
C3Nitro (-NO₂)Reduction / DisplacementReduction to an amino group (-NH₂); potential for nucleophilic displacement. nih.govmdpi.comStrongly electron-withdrawing; activates the ring for SNAr. nih.gov
C2Amino (-NH₂)Nucleophilic Reactions / DiazotizationAcylation, alkylation, formation of diazonium salts for subsequent reactions (e.g., Sandmeyer, azo coupling). nih.govDirects cyclization when C3-nitro group is reduced.

Intermediacy in the Construction of Complex Heterocyclic Systems

A significant application of this compound is its use as an intermediate in the synthesis of fused heterocyclic systems. Polysubstituted pyridines are foundational precursors for creating bicyclic and polycyclic structures, which are prevalent in medicinal chemistry and materials science. researchgate.netias.ac.in

The key to its utility in this area lies in the 2-amino-3-nitro substitution pattern. The chemical reduction of the C3-nitro group transforms the molecule into a 6-bromo-4-chloro-pyridine-2,3-diamine derivative. This resulting ortho-diamine is a classical precursor for ring-closing reactions. By reacting this diamine with various bifunctional electrophiles, a second heterocyclic ring can be fused onto the pyridine core. orgsyn.org

For example, condensation with:

1,2-Dicarbonyl compounds (like glyoxal (B1671930) or 2,3-butanedione) yields substituted pyrazino[2,3-b]pyridines.

Carboxylic acids or their derivatives (such as orthoesters or acid chlorides) leads to the formation of imidazo[4,5-b]pyridines. connectjournals.com

Phosgene or its equivalents can produce imidazo[4,5-b]pyridin-2-one derivatives.

Carbon disulfide can be used to construct imidazo[4,5-b]pyridine-2-thione systems.

This strategy allows for the creation of a diverse library of complex heterocyclic scaffolds, where the remaining bromo and chloro substituents can be further functionalized either before or after the cyclization step, adding another layer of molecular complexity. researchgate.netuomustansiriyah.edu.iq

Table 2: Potential Fused Heterocyclic Systems from this compound

Initial TransformationCyclization ReagentResulting Fused Ring System
Reduction of -NO₂ to -NH₂ to form 6-bromo-4-chloropyridine-2,3-diamineα-Diketones (e.g., glyoxal, 2,3-butanedione)Pyrazino[2,3-b]pyridine
Carboxylic Acids / Esters / OrthoestersImidazo[4,5-b]pyridine
Phosgene / ThiophosgeneImidazo[4,5-b]pyridin-2(1H)-one / -thione
Cyanogen bromide2-Aminoimidazo[4,5-b]pyridine

Applications in the Synthesis of Material Science Precursors

Substituted pyridines are important structural motifs in the field of material science, particularly for the development of functional dyes and organic electronic materials. ias.ac.in this compound serves as a precursor for such materials due to its combination of reactive sites and inherent electronic properties.

The primary amino group at the C2 position can be readily converted into a diazonium salt. This diazonium intermediate can then be used in azo coupling reactions with electron-rich aromatic compounds (like phenols or anilines) to synthesize a wide range of azo dyes. nbinno.comekb.eg The substituents on the pyridine ring (Cl, Br, NO₂) act as auxochromes and allow for the fine-tuning of the resulting dye's color and properties, such as lightfastness and thermal stability. nih.govnih.gov

Furthermore, the C6-bromo position is ideal for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing conjugated systems used in organic electronics. rsc.org By coupling this pyridine building block with other aromatic or heteroaromatic units via Suzuki or Sonogashira reactions, it is possible to synthesize precursors for oligomers and polymers with tailored electronic and photophysical properties for applications in areas like organic light-emitting diodes (OLEDs) or dye-sensitized solar cells (DSSCs). researchgate.netrsc.org

Utilization in Agrochemical and Specialty Chemical Synthesis

The synthesis of active ingredients for the agrochemical industry often relies on highly functionalized heterocyclic intermediates. nbinno.com Substituted aminopyridines are a well-established class of precursors for a variety of herbicides, fungicides, and insecticides. nbinno.com The specific constellation of substituents in this compound makes it a valuable intermediate for the synthesis of complex agrochemical targets.

The presence of multiple reactive sites allows for the introduction of diverse functionalities necessary for biological activity, while the pyridine core is a common scaffold in many commercial crop protection agents. Synthetic routes can exploit the differential reactivity of the chloro and bromo groups to build complex side chains through sequential substitution and coupling reactions. nbinno.com The nitro and amino groups provide further handles for modification or for constructing fused ring systems integral to the final active molecule's structure. Therefore, this compound serves as a key starting material for preparing advanced intermediates in multi-step syntheses within the agrochemical and specialty chemical sectors.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes for 6-Bromo-4-chloro-3-nitropyridin-2-amine

Promising avenues for exploration include:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the one-pot synthesis of complex molecules from simple starting materials, thereby increasing efficiency and reducing waste. rsc.org Investigating MCRs that could assemble the this compound core in a single step would be a significant advancement.

C-H Activation/Functionalization: Direct C-H activation and functionalization of simpler pyridine (B92270) precursors represents a highly atom-economical approach to introduce the required bromo, chloro, nitro, and amino groups. nih.gov Research in this area could lead to more streamlined and environmentally friendly synthetic routes.

Novel Cycloaddition/Cycloreversion Strategies: Merged cycloaddition/cycloreversion processes have proven effective for preparing highly substituted aromatic heterocycles. nih.gov Exploring new dienophiles and dienes that could lead to the target molecule is a promising research direction.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Multicomponent Reactions High efficiency, atom economy, reduced wasteIdentification of suitable starting materials and catalysts
C-H Activation Atom economy, reduced pre-functionalizationRegioselectivity, catalyst development
Cycloaddition/Cycloreversion Access to highly substituted ringsAvailability of suitable precursors, reaction conditions

Exploration of Under-Investigated Reaction Mechanisms and Reactivity Patterns

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. The interplay of the electron-withdrawing nitro group and the halogen substituents, along with the electron-donating amino group, creates a complex electronic environment that warrants detailed investigation.

Future research should focus on:

Nucleophilic Aromatic Substitution (SNAr) Mechanisms: The substitution of the chloro and bromo groups is likely to proceed via an SNAr mechanism. Detailed kinetic and computational studies can elucidate whether these reactions are stepwise or concerted, and the influence of the other substituents on the reaction rate and regioselectivity. nih.govnih.gov The potential for nitro group migration, as observed in related systems, should also be investigated. researchgate.net

Impact of Substituent Effects: A systematic study of how each substituent (bromo, chloro, nitro, and amino) influences the reactivity of the pyridine ring towards various electrophilic and nucleophilic reagents is needed. This will provide a predictive framework for its derivatization.

Exploration of Unconventional Reactivity: Investigating the potential for this molecule to participate in less common reaction pathways, such as radical substitutions or transition-metal-catalyzed cross-coupling reactions at the C-Cl or C-Br bonds, could open up new synthetic possibilities.

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and reaction outcomes. tandfonline.comresearchgate.netmdpi.commdpi.com Applying advanced computational modeling to this compound can significantly accelerate research and development.

Key areas for computational investigation include:

Prediction of Spectroscopic and Electronic Properties: DFT calculations can predict NMR spectra, vibrational frequencies, and electronic properties, which can aid in the characterization of the molecule and its derivatives. mdpi.com

Reaction Pathway and Transition State Analysis: Computational modeling can be used to map out potential reaction pathways for the synthesis and derivatization of the target compound, identify transition states, and calculate activation energies. This information is invaluable for optimizing reaction conditions and predicting product distributions. tandfonline.com

In Silico Screening of Derivatives: Computational tools can be used to predict the properties of a virtual library of derivatives of this compound, allowing for the prioritization of synthetic targets with desired characteristics for applications in materials science or medicinal chemistry. tandfonline.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards the adoption of flow chemistry and automated synthesis platforms to enhance efficiency, safety, and reproducibility. nih.govamt.ukillinois.eduunimi.it

Future research should explore:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could offer significant advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety for handling potentially hazardous reagents and intermediates, and easier scalability. nih.govamt.uk The highly exothermic nature of nitration reactions, for instance, can be better managed in a flow reactor. amt.uk

Automated Library Synthesis: The integration of automated synthesis platforms would enable the rapid generation of a library of derivatives based on the this compound scaffold. nih.gov This high-throughput approach is particularly valuable for drug discovery and materials science research, where large numbers of compounds need to be screened. beilstein-journals.org

The benefits of integrating modern synthetic technologies are summarized below:

TechnologyKey Advantages
Flow Chemistry Enhanced safety, improved heat and mass transfer, scalability, reproducibility
Automated Synthesis High-throughput screening, rapid library generation, reduced manual error

Expanding the Derivatization Landscape for Diverse Chemical Targets

The functional groups present in this compound (amino, nitro, chloro, and bromo) provide multiple handles for further chemical modification, making it a versatile building block for the synthesis of a wide range of more complex molecules.

Future research should focus on systematically exploring the derivatization potential of each functional group:

Amino Group Modification: The amino group can be acylated, alkylated, or used as a directing group for further functionalization of the pyridine ring.

Nitro Group Transformation: The nitro group can be reduced to an amino group, which can then be further modified, or it can participate in various cycloaddition reactions.

Halogen Displacement: The chloro and bromo groups are excellent leaving groups for nucleophilic aromatic substitution, allowing for the introduction of a wide variety of substituents. nih.gov Their differential reactivity could also be exploited for selective functionalization.

Cross-Coupling Reactions: The C-Br and C-Cl bonds can serve as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C, C-N, and C-O bonds and the construction of complex molecular architectures. nih.gov

By systematically exploring these derivatization strategies, a diverse library of compounds can be generated from this compound, with potential applications in medicinal chemistry, agrochemicals, and materials science. researchgate.net

Q & A

What are the common synthetic routes for 6-bromo-4-chloro-3-nitropyridin-2-amine, and how do reaction conditions influence yield and purity?

Level: Basic
Answer:
Synthesis typically involves sequential halogenation and nitration of pyridine derivatives. For example, bromination at the 6-position followed by chlorination at the 4-position and nitration at the 3-position. Reaction conditions (e.g., temperature, catalyst, solvent polarity) critically impact regioselectivity and purity. For halogenation steps, using polar aprotic solvents (e.g., DMF) with Lewis acids like FeCl₃ can enhance efficiency . Nitration requires careful control of nitric acid concentration to avoid over-oxidation. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

How can contradictory spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during structural confirmation?

Level: Advanced
Answer:
Contradictions often arise from isotopic patterns (e.g., bromine’s 1:1 M+2 peak) or solvent interference in NMR. For resolution:

  • Mass Spec: Compare observed isotopic distribution with theoretical values using software (e.g., ChemCalc) to confirm molecular formula .
  • NMR: Use 2D techniques (HSQC, HMBC) to assign ambiguous peaks. For example, coupling between NH₂ protons and adjacent carbons in pyridine can confirm amine positioning .
  • Cross-validation: Combine with FT-IR (nitro group stretch ~1520 cm⁻¹) and elemental analysis .

What experimental design strategies are optimal for studying substituent effects on the reactivity of this compound?

Level: Advanced
Answer:
Employ a factorial design to systematically vary substituents (e.g., replacing Br with F or I) and reaction parameters (temperature, catalyst loading). For example:

  • Factors: Halogen type, nitro group position, solvent polarity.
  • Responses: Reaction rate, yield, byproduct formation.
    Statistical tools (ANOVA, response surface methodology) can identify significant variables and interactions . Parallel DFT calculations (e.g., using Gaussian) predict electronic effects of substituents on transition states .

How should researchers address discrepancies in reported solubility and stability data for this compound?

Level: Basic
Answer:
Solubility discrepancies often stem from polymorphic forms or hydration states. Standardize testing conditions:

  • Solubility: Use USP methods (shake-flask technique) in buffered solutions (pH 1–13) at 25°C .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and moisture, as nitro groups are prone to photodegradation .

What mechanistic insights can be gained from computational modeling of this compound’s reactivity?

Level: Advanced
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Map electron density to predict sites for nucleophilic/electrophilic attack (e.g., nitration at electron-rich positions).
  • Simulate reaction pathways (e.g., SNAr displacement of Br/Cl) and compare activation energies for competing routes .
  • Validate with experimental kinetic data (e.g., Arrhenius plots) to confirm dominant mechanisms .

What are the best practices for synthesizing derivatives while minimizing unwanted byproducts?

Level: Basic
Answer:

  • Protecting groups: Temporarily block the amine (e.g., Boc protection) during halogenation to prevent side reactions .
  • Catalyst screening: Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to reduce homocoupling byproducts .
  • Byproduct tracking: Use LC-MS to identify impurities (e.g., dehalogenated products) and adjust stoichiometry accordingly .

How can researchers statistically validate the reproducibility of synthetic protocols for this compound?

Level: Advanced
Answer:

  • Design of Experiments (DoE): Use a Plackett-Burman design to test robustness across 8–12 variables (e.g., reagent purity, stirring rate) .
  • Control charts: Monitor yield and purity over 10 batches to calculate process capability indices (Cp, Cpk).
  • Uncertainty quantification: Apply Monte Carlo simulations to estimate confidence intervals for critical parameters .

What analytical techniques are most effective for characterizing degradation products under accelerated storage conditions?

Level: Advanced
Answer:

  • HPLC-HRMS: Identify degradation products via exact mass and fragmentation patterns (e.g., nitro reduction to amine) .
  • Solid-state NMR: Detect polymorphic changes or hydrate formation in aged samples.
  • XRD: Compare crystal structure before/after degradation to assess physical stability .

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